3-Thiophen-3-yl-acrylic acid ethyl ester
Overview
Description
3-Thiophen-3-yl-acrylic acid ethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability. The compound is characterized by the presence of a thiophene ring attached to an acrylic acid ethyl ester group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-3-yl-acrylic acid ethyl ester typically involves the condensation of thiophene derivatives with acrylic acid esters. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method can be adapted to produce the desired ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar condensation reactions. The process would be optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-3-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
Scientific Research Applications
3-Thiophen-3-yl-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-Thiophen-3-yl-acrylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties are leveraged to enhance the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-Thiophen-3-yl-acrylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
2-Cyano-3-Thiophen-3-yl-acrylic acid ethyl ester: Contains a cyano group, which can alter its reactivity and properties.
(E)-3-(Thiophen-2-yl)acrylic acid: Similar structure with a different position of the thiophene ring.
Uniqueness
3-Thiophen-3-yl-acrylic acid ethyl ester is unique due to its specific combination of the thiophene ring and the acrylic acid ethyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
ethyl 3-thiophen-3-ylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKOMXUTXGBJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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